molecular formula C12H16N2O B5439246 N-cyclopropyl-N'-(4-ethylphenyl)urea

N-cyclopropyl-N'-(4-ethylphenyl)urea

Cat. No. B5439246
M. Wt: 204.27 g/mol
InChI Key: RGDPLDSEYQOMNO-UHFFFAOYSA-N
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Description

Ureas are compounds containing a functional group with the structure (R1R2N)(R3R4N)C=O . The R groups may be any organic groups or hydrogen atoms. Ureas are involved in a range of biological processes and are used in many chemical applications .


Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by a phenyl group linked to one nitrogen atom of a urea group . The exact structure of “N-cyclopropyl-N’-(4-ethylphenyl)urea” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving urea derivatives can be complex and depend on the specific compound and conditions. For example, urea can undergo hydrolysis, producing ammonia and carbon dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific urea derivative like “N-cyclopropyl-N’-(4-ethylphenyl)urea” would depend on its exact molecular structure. Urea itself is a solid at room temperature and is highly soluble in water .

Mechanism of Action

The mechanism of action of urea derivatives can vary widely depending on their specific structure and the biological or chemical context. For example, some urea derivatives have been found to have direct applications as agrochemicals or pharmaceutical agents .

Safety and Hazards

The safety and hazards associated with a specific urea derivative would depend on its exact molecular structure. In general, urea and its derivatives should be handled with care, as they can cause skin and eye irritation and may be harmful if inhaled or swallowed .

Future Directions

The future directions in the field of urea derivatives could involve the development of more environmentally friendly synthesis methods , the design of new compounds with improved properties, and further exploration of their biological activities .

properties

IUPAC Name

1-cyclopropyl-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-9-3-5-10(6-4-9)13-12(15)14-11-7-8-11/h3-6,11H,2,7-8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDPLDSEYQOMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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